4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate
Description
“4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate” (CAS: 328287-32-7, molecular weight: 392.54 g/mol) is a synthetic chalcone-derived ester. Its structure features a central chalcone moiety—(E)-3-(4-methylphenyl)-3-oxo-1-propenyl—linked to a phenyl group esterified with decanoic acid (a 10-carbon fatty acid). The chalcone core (α,β-unsaturated ketone) is known for its planar configuration and conjugation, which influences electronic properties and reactivity. This compound is commercially available but lacks extensive published experimental data, limiting direct insights into its physicochemical or biological behavior .
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-3-4-5-6-7-8-9-10-26(28)29-24-18-13-22(14-19-24)15-20-25(27)23-16-11-21(2)12-17-23/h11-20H,3-10H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAXRIUPNWPULJ-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate typically involves the esterification of 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenol with decanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The α,β-unsaturated ketone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate involves its interaction with molecular targets such as enzymes or receptors. The α,β-unsaturated ketone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chalcone Derivatives
Functional and Property Comparisons
(a) Lipophilicity and Solubility
The decanoate ester in the target compound significantly increases its molecular weight (392.54 g/mol) compared to non-esterified chalcones (e.g., 252.28 g/mol for the fluorophenyl-methylphenyl derivative). This suggests higher lipophilicity, which may improve bioavailability but reduce aqueous solubility. In contrast, the pivalate ester (308.37 g/mol) has a shorter branched chain, balancing lipophilicity and steric effects .
(b) Crystallographic and Conformational Behavior
Chalcone derivatives exhibit variable dihedral angles between aromatic rings (7.14°–56.26°), influencing molecular planarity and crystal packing .
(c) Reactivity and Stability
The α,β-unsaturated ketone in chalcones is reactive toward nucleophiles (e.g., Michael additions). Esterification may stabilize the chalcone core against hydrolysis compared to hydroxyl-containing analogues. However, the long aliphatic chain in the decanoate ester could introduce steric hindrance, slowing reaction kinetics .
Notes and Limitations
Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound are unavailable, necessitating reliance on structural analogs.
Contradictions: focuses on non-esterified chalcones, limiting direct comparisons. The pivalate derivative () provides only predicted properties .
Research Needs : Synthesis, crystallography, and bioactivity studies are critical for advancing understanding of this compound.
Biological Activity
4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H22O3
- Molecular Weight : 322.4 g/mol
- CAS Number : 331460-43-6
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Some notable mechanisms include:
-
Inhibition of Phosphodiesterase (PDE) Enzymes :
- PDE inhibitors play a significant role in modulating intracellular signaling pathways by increasing cyclic AMP (cAMP) levels. This mechanism is crucial for treating neuropsychological conditions such as depression and anxiety .
- Research indicates that compounds structurally related to this compound may effectively inhibit PDE4, which is involved in inflammatory processes and neuroprotection .
- Antioxidant Activity :
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory mediators through PDE inhibition. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
| Antioxidant | Reduces reactive oxygen species (ROS) levels, enhancing cellular health. |
Neuroprotective Effects
A study investigating the neuroprotective effects of similar compounds showed that they could reduce neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, suggesting a protective role against neurodegenerative conditions .
Anti-inflammatory Properties
Research has demonstrated that compounds related to this compound significantly reduce the production of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .
Clinical Relevance
In clinical settings, compounds with similar structures have been explored for their efficacy in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). They showed promising results in reducing airway hyperreactivity and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
